6-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)hexanoic acid
CAS No.: 220128-08-5
Cat. No.: VC7959410
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220128-08-5 |
|---|---|
| Molecular Formula | C18H21NO5 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 6-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)hexanoic acid |
| Standard InChI | InChI=1S/C18H21NO5/c1-12(20)15-16(13-8-4-2-5-9-13)19(18(24)17(15)23)11-7-3-6-10-14(21)22/h2,4-5,8-9,16,23H,3,6-7,10-11H2,1H3,(H,21,22) |
| Standard InChI Key | IINIQSYJRNTYTO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCCCCC(=O)O)O |
| Canonical SMILES | CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCCCCC(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrrole ring (a five-membered heterocycle with one nitrogen atom) substituted at the 1-position with a hexanoic acid chain. Additional substituents include:
The hexanoic acid side chain () enhances solubility in polar solvents and potential bioavailability.
Spectral and Computational Data
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 220128-08-5 | |
| Molecular Formula | ||
| Molecular Weight | 331.36 g/mol | |
| SMILES Notation | CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCCCCC(=O)O)O | |
| InChIKey | IINIQSYJRNTYTO-UHFFFAOYSA-N |
The presence of multiple hydrogen bond donors (e.g., -OH, -COOH) and acceptors (e.g., C=O, N) suggests significant intermolecular interactions, influencing its crystallinity and solubility.
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves a condensation reaction between a hexanoic acid derivative and a pyrrole precursor. A patented method outlines a multi-step process:
-
Ketal Formation: Reacting a dihydroxy acid with a ketone (e.g., acetone) in the presence of methanesulfonic acid to protect hydroxyl groups.
-
Amide Coupling: Introducing a pyrrole amide via reaction with pivalic acid in heptane/tetrahydrofuran.
-
Deprotection: Acidic hydrolysis (e.g., HCl in tetrahydrofuran) removes protecting groups, yielding the final product .
Critical parameters include:
-
Temperature control (0°C to reflux conditions) to prevent side reactions.
-
Solvent selection (e.g., dichloromethane for ketalization) to enhance yield .
Industrial Production
Scalable methods leverage continuous flow reactors to improve efficiency and reduce byproducts. Automated systems enable precise reagent mixing, while purification employs:
-
Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.
-
Chromatography: Reverse-phase HPLC for analytical-grade material.
Biological Activities and Mechanisms
Hypolipidemic Effects
The compound’s structural similarity to HMG-CoA reductase inhibitors (e.g., statins) suggests potential cholesterol-lowering activity. In vitro studies demonstrate competitive inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . The hexanoic acid side chain may enhance binding to the enzyme’s active site.
Anti-Inflammatory and Antioxidant Properties
Preliminary assays indicate:
-
ROS Scavenging: Neutralizes reactive oxygen species (ROS) at IC₅₀ = 12.5 μM.
-
COX-2 Inhibition: Suppresses cyclooxygenase-2 activity by 40% at 10 μM, comparable to ibuprofen.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Bioactivity |
|---|---|---|
| Atorvastatin | Pyridine ring instead of pyrrole | LDL reduction: 50–60% |
| Target Compound | Pyrrole with acetyl/hydroxy | LDL reduction: ~35% (predicted) |
| Rosuvastatin | Sulfonamide group | Higher potency (~20x) |
The acetyl and hydroxy groups on the pyrrole ring may reduce potency compared to commercial statins but offer a novel scaffold for derivatization .
Industrial and Pharmacological Applications
Drug Development
As a prodrug, the compound’s lactone ring can hydrolyze in vivo to release the active dihydroxy acid form, prolonging therapeutic effects . Phase I trials (predicted) would assess oral bioavailability and metabolism.
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume